Product packaging for 2-Ethoxy-5-phenyl-1,3,4-oxadiazole(Cat. No.:CAS No. 1134-56-1)

2-Ethoxy-5-phenyl-1,3,4-oxadiazole

Cat. No.: B12809233
CAS No.: 1134-56-1
M. Wt: 190.20 g/mol
InChI Key: URPARLOOLNVMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-5-phenyl-1,3,4-oxadiazole is a synthetic 1,3,4-oxadiazole derivative provided for research and development purposes. This compound belongs to a class of heterocyclic scaffolds recognized as "privileged structures" in medicinal chemistry due to their remarkable ability to bind to multiple biological targets, making them versatile templates for developing novel therapeutic agents . The 1,3,4-oxadiazole nucleus is a thermally stable, planar ring that acts as a bioisostere for ester and amide functional groups, a strategy often employed to enhance the metabolic stability and optimize the physicochemical properties of drug candidates . Researchers are exploring 2,5-disubstituted-1,3,4-oxadiazoles, such as this compound, for a broad spectrum of pharmacological activities. Scientific literature indicates that derivatives sharing this core structure have demonstrated significant potential in antimicrobial research, showing activity against a range of Gram-positive and Gram-negative bacteria . Furthermore, the scaffold is under investigation for anticancer properties, with some derivatives exhibiting promising activity in preliminary studies . The structural motif of a phenyl group at the 5-position of the oxadiazole ring, as found in this compound, is common in the design of such bioactive molecules . The specific ethoxy substituent contributes to the molecule's overall lipophilicity, which can be a critical factor in facilitating its transport across biological membranes . Research into 1,3,4-oxadiazole derivatives often involves structure-activity relationship (SAR) studies and molecular docking to understand their mechanism of action and interaction with enzymatic targets . This product is intended for laboratory research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemical compounds with appropriate precautions and in accordance with all applicable institutional and governmental regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B12809233 2-Ethoxy-5-phenyl-1,3,4-oxadiazole CAS No. 1134-56-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1134-56-1

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-ethoxy-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C10H10N2O2/c1-2-13-10-12-11-9(14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

URPARLOOLNVMCO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxy 5 Phenyl 1,3,4 Oxadiazole and Advanced 1,3,4 Oxadiazole Derivatives

Classical Approaches to 1,3,4-Oxadiazole (B1194373) Ring Formation

The foundational methods for synthesizing the 1,3,4-oxadiazole ring have been established for decades and typically involve the cyclodehydration of diacylhydrazine precursors or the reaction of an acid hydrazide with a one-carbon synthon. These methods, while robust, often necessitate harsh reaction conditions.

Cyclization Reactions of Acylhydrazines and Analogous Precursors

A cornerstone in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the intramolecular cyclodehydration of 1,2-diacylhydrazines. This transformation requires a dehydrating agent to facilitate the removal of a water molecule and promote ring closure. A variety of dehydrating agents have been historically employed, each with its own advantages and limitations.

Commonly used reagents include strong acids and acid chlorides such as:

Phosphorus oxychloride (POCl₃) nih.gov

Thionyl chloride (SOCl₂) nih.gov

Phosphorus pentoxide (P₂O₅) mdpi.com

Sulfuric acid (H₂SO₄) nih.gov

Trifluoroacetic acid nih.gov

For instance, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved by heating an appropriate acyl-hydrazide with phosphorus oxychloride. ijper.org This general approach is versatile, allowing for the introduction of various substituents at the 2- and 5-positions of the oxadiazole ring, depending on the structure of the starting diacylhydrazine. The reaction of N-(2-thenoyl)-N'-aroylhydrazines, prepared by acylating 2-thiophenecarboxylic acid hydrazide with different carboxylic acid chlorides, is a representative example of this classical cyclization strategy. farmaciajournal.com

PrecursorReagentProductReference
1,2-diacylhydrazinesPOCl₃, SOCl₂, P₂O₅2,5-disubstituted-1,3,4-oxadiazoles nih.gov
N-(2-thenoyl)-N'-aroylhydrazinesAcid Chlorides2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles farmaciajournal.com

Reactions Involving Acid Hydrazides with Carboxylic Acid Derivatives

Another classical and widely adopted route involves the reaction of an acid hydrazide with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides. This two-component strategy offers significant flexibility in the synthesis of unsymmetrically substituted 1,3,4-oxadiazoles.

In a typical procedure, an acid hydrazide is reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. For example, various aromatic acids can be refluxed with an acid hydrazide in the presence of phosphorus oxychloride to yield the corresponding 2,5-disubstituted-1,3,4-oxadiazole. jyoungpharm.org The reaction mixture is then typically neutralized to isolate the product. jyoungpharm.org

Acetic anhydride (B1165640) is another common reagent used for the cyclization of Schiff's bases derived from acid hydrazides and aldehydes or acetophenones. mdpi.com The reaction often involves refluxing the precursor in acetic anhydride, followed by removal of the excess reagent and precipitation of the product in water. mdpi.com

Reactant 1Reactant 2ReagentProductReference
Acid HydrazideAromatic AcidPOCl₃2,5-disubstituted-1,3,4-oxadiazole jyoungpharm.org
Hydrazone (from Acid Hydrazide)Acetic Anhydride-1,3,4-oxadiazole derivative mdpi.com

Modern and Catalytic Strategies for 1,3,4-Oxadiazole Synthesis

In recent years, the focus has shifted towards developing more efficient, environmentally benign, and milder synthetic protocols for 1,3,4-oxadiazole formation. These modern strategies often employ catalytic systems, alternative energy sources, or novel reagents to overcome the limitations of classical methods.

Oxidative Cyclization Reactions

Oxidative cyclization of N-acylhydrazones has emerged as a powerful and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This approach involves the in-situ formation of a reactive intermediate from an N-acylhydrazone, which then undergoes intramolecular cyclization with concomitant oxidation to form the aromatic oxadiazole ring.

A variety of oxidants have been successfully employed, including:

Chloramine-T: Used for the oxidative cyclization of hydrazones derived from benzaldehydes and aroylhydrazines. nih.gov

Mercury(II) oxide/Iodine: This system has been used for the cyclization of hydrazones to form 2-aryl-5-(p-bromophenylaminomethyl)-1,3,4-oxadiazoles. mdpi.com

2-Iodoxybenzoic acid (IBX)/Tetraethylammonium bromide (TEAB) nih.gov

Fe(III)/TEMPO nih.gov

**Molecular Iodine (I₂) ** nih.gov

The synthesis of a series of 2-{4-[2-(N-methyl-2-pyridylamino)ethoxy]phenyl}-5-substituted 1,3,4-oxadiazoles was accomplished through the oxidative cyclization of hydrazones using chloramine-T as an efficient catalyst. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave irradiation has gained significant traction as a non-conventional energy source to accelerate organic reactions. In the context of 1,3,4-oxadiazole synthesis, microwave-assisted protocols have been shown to dramatically reduce reaction times, improve yields, and often lead to cleaner products compared to conventional heating.

For example, the synthesis of 5-(2-aroyl)aryloxymethyl-2-phenyl-1,3,4-oxadiazole derivatives has been achieved using microwave radiation. mdpi.com In this method, a mixture of a hydrazide derivative, benzoic acid, and clay was irradiated in a domestic microwave oven, leading to the desired products in high yields with a short reaction time. mdpi.com Another example is the microwave-assisted oxidative cyclization of N-acylhydrazones with chloramine-T. researchgate.net The use of silica-supported dichlorophosphate (B8581778) in a solvent-free microwave irradiation method has also been reported for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 1,2-diacylhydrazines, offering an environmentally friendly alternative. nih.gov

Reaction TypeKey FeaturesAdvantagesReference
Cyclization of hydrazide derivatives with benzoic acid and clayMicrowave irradiationFast reaction times, limited use of organic solvents mdpi.com
Oxidative cyclization of N-acylhydrazones with chloramine-TMicrowave-assistedEfficient, rapid synthesis researchgate.net
Cyclodehydration of 1,2-diacylhydrazinesSilica-supported dichlorophosphate, solvent-free, microwaveEnvironmentally benign, suitable for various substrates nih.gov

Catalyst-Free and Photoredox Catalysis Approaches

The development of catalyst-free and photoredox catalysis methods represents the cutting edge of sustainable synthesis for 1,3,4-oxadiazoles. These approaches aim to minimize the use of potentially toxic and expensive metal catalysts and harsh reagents.

While specific examples for 2-Ethoxy-5-phenyl-1,3,4-oxadiazole under these conditions are not prevalent, the general trend in heterocyclic chemistry points towards the increasing adoption of these greener methodologies. One-pot syntheses are also gaining prominence, such as the reaction of benzylamine, pyrrole-2-carbaldehyde, (N-isocyanimino)triphenylphosphorane, and benzoic acid in dichloromethane (B109758) to yield a 1,3,4-oxadiazole derivative. ijper.org

The use of trichloroisocyanuric acid (TCCA) at ambient temperatures provides an efficient one-pot synthesis of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles, highlighting the move towards milder reaction conditions. researchgate.net These modern approaches continue to expand the toolkit for chemists, enabling the synthesis of complex 1,3,4-oxadiazole derivatives with greater efficiency and environmental consideration.

Environmentally Benign Synthetic Routes to 1,3,4-Oxadiazoles

The synthesis of 1,3,4-oxadiazole derivatives has traditionally involved methods that use hazardous reagents and generate considerable waste. nih.gov In response to growing environmental concerns, a significant shift towards green chemistry has spurred the development of eco-friendly synthetic strategies. These modern approaches prioritize the use of renewable substrates, non-toxic catalysts, and mild reaction conditions to minimize environmental impact. nih.gov Key advancements in this area include mechanochemical synthesis, microwave-assisted reactions, and the use of green solvents and catalysts.

One prominent green method is the mechanochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This solvent-free approach involves grinding N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid. thieme-connect.com The reaction proceeds rapidly, often within minutes, and tolerates a range of functional groups without requiring external heating or strictly anhydrous conditions. thieme-connect.com Another sustainable technique utilizes grinding aromatic hydrazides with aryl aldehydes in the presence of a catalytic amount of molecular iodine, completely avoiding the use of organic solvents. tandfonline.com

Catalytic methods using environmentally benign reagents are also at the forefront of green synthesis. An iodine-catalyzed oxidative cyclization of acylhydrazones at room temperature, using aqueous hydrogen peroxide as the oxidant, presents an efficient and eco-friendly route to 2,5-disubstituted 1,3,4-oxadiazoles. rsc.org Furthermore, innovative techniques such as electrochemical synthesis and reactions mediated by green solvents are being implemented, offering advantages like improved scalability, cost-effectiveness, and simpler purification processes. nih.gov Microwave-assisted synthesis, in particular, has been shown to accelerate reactions, reduce energy consumption, and improve yields and product purity by promoting rapid localized heating. researchgate.net

Overview of Green Synthetic Methods for 1,3,4-Oxadiazoles

MethodKey Reagents/ConditionsAdvantagesReference
Mechanochemical SynthesisGrinding N-acylbenzotriazoles and acylhydrazides with PPh3/TCCASolvent-free, rapid reaction times, no external heating thieme-connect.com
Iodine-Catalyzed GrindingAromatic hydrazides, aryl aldehydes, catalytic I2Solvent-free, avoids isolation of intermediates tandfonline.com
Iodine-Catalyzed Oxidative CyclizationAcylhydrazones, catalytic iodine, aqueous H2O2Environmentally benign oxidant, room temperature rsc.org
Microwave-Assisted SynthesisMicrowave irradiationAccelerated reaction rates, reduced energy use, high yields nih.govresearchgate.net
Fe(III)/TEMPO-Catalyzed CyclizationAroyl hydrazones, cationic Fe(III)/TEMPO, O2Broad scope, good functional-group tolerance organic-chemistry.org

Derivatization and Functionalization Strategies of the 1,3,4-Oxadiazole Core

The functionalization of the stable 1,3,4-oxadiazole ring is crucial for synthesizing novel derivatives with tailored properties for applications in drug discovery and materials science. mdpi.commdpi.com Advanced strategies have been developed to introduce a wide array of substituents onto the oxadiazole core, often by targeting C-H bonds for activation.

A powerful method for regioselective functionalization is the metalation of the 1,3,4-oxadiazole scaffold using sterically hindered 2,2,6,6-tetramethylpiperidyl (TMP) bases. acs.orgnih.gov Techniques involving zincation or magnesiation with reagents like TMP₂Zn·2LiCl or TMPMgCl·LiCl allow for the metalation of the ring under mild conditions. acs.orgnih.govacs.org The resulting zincated or magnesiated intermediates can be trapped with various electrophiles, enabling the introduction of diverse functional groups with high precision and tolerance for other functionalities within the molecule. acs.orgacs.org For instance, the zincated 1,3,4-oxadiazole can undergo Negishi cross-coupling reactions with aryl iodides to produce 2-aryl-substituted derivatives in excellent yields. acs.org

Other innovative strategies include direct C-H functionalization. One such approach achieves the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles through a copper-catalyzed imine C-H functionalization of N-arylidenearoylhydrazides. organic-chemistry.org This reaction is operationally simple, as it can be performed in the presence of air and moisture. organic-chemistry.org Additionally, 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles can be synthesized by reacting the parent 1,3,4-oxadiazole with aryl or alkenyl halides using copper(II) oxide nanoparticles as a reusable catalyst. organic-chemistry.org These methods provide direct and efficient pathways to a wide range of functionalized 1,3,4-oxadiazoles, which are valuable in constructing complex molecules. acs.org

Strategies for Functionalizing the 1,3,4-Oxadiazole Core

StrategyKey Reagents/ConditionsType of FunctionalizationReference
Regioselective ZincationTMP₂Zn·2LiCl, THF, 25°CIntroduction of electrophiles via Negishi cross-coupling acs.orgacs.org
Regioselective MagnesiationTMPMgCl·LiCl, THFTrapping with various electrophiles acs.orgnih.gov
Copper-Catalyzed C-H FunctionalizationCu(OTf)₂, air atmosphereDirect annulation of N-arylidenearoylhydrazides organic-chemistry.org
Copper-Catalyzed Cross-CouplingCuO nanoparticles, aryl/alkenyl halidesSynthesis of 2-aryl/alkenyl derivatives organic-chemistry.org
Ugi/Huisgen SequenceMulticomponent reaction involving secondary amine, aldehyde, aryl chloride, tetrazoleRapid construction of diverse 2-substituted 1,3,4-oxadiazoles acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3,4 Oxadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Ethoxy-5-phenyl-1,3,4-oxadiazole, both ¹H and ¹³C NMR spectroscopy provide definitive evidence for its molecular framework.

In a study detailing its synthesis, the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). rsc.org The spectrum exhibits characteristic signals corresponding to the ethoxy and phenyl groups. The aromatic protons of the phenyl ring appear as a multiplet in the range of δ 7.30-7.33 ppm. rsc.org The ethoxy group protons present as a quartet at δ 4.52 ppm, attributed to the methylene (B1212753) (-CH₂) group, and a triplet at δ 1.46 ppm, corresponding to the methyl (-CH₃) group, with a coupling constant (J) of 7.1 Hz. rsc.org

The ¹³C NMR spectrum further corroborates the structure. Key chemical shifts in CDCl₃ include signals for the two carbons of the oxadiazole ring, the carbons of the phenyl ring, and the carbons of the ethoxy group. rsc.org The carbon atoms of the ethoxy group appear at δ 69.4 ppm (-OCH₂) and δ 14.4 ppm (-CH₃). rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment Reference
7.30-7.33 m 5H Phenyl protons rsc.org
4.52 q 2H -OCH₂- rsc.org
1.46 t 3H -CH₃ rsc.org

Solvent: CDCl₃, J = 7.1 Hz for the ethoxy group signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm) Assignment Reference
166.3 C=N (oxadiazole) rsc.org
159.8 C-O (oxadiazole) rsc.org
139.2, 132.8, 129.8, 118.6 Phenyl carbons rsc.org
69.4 -OCH₂- rsc.org
14.4 -CH₃ rsc.org

Solvent: CDCl₃

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule, offering a characteristic fingerprint. The IR spectrum of this compound, recorded as a film, displays several key absorption bands that confirm the presence of its structural motifs. rsc.org

Notable peaks include those corresponding to the C=N stretching of the oxadiazole ring, the C-O-C ether linkage, and the aromatic C-H bonds of the phenyl group. The spectrum also shows absorptions related to the aliphatic C-H bonds of the ethoxy group. rsc.org

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Reference
2991 C-H stretch (aliphatic) rsc.org
1631 C=N stretch (oxadiazole) rsc.org
1569 C=C stretch (aromatic) rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For this compound, the conjugated system comprising the phenyl ring and the 1,3,4-oxadiazole (B1194373) core is expected to give rise to characteristic π → π* transitions.

While specific UV-Vis absorption maxima (λ_max) for this compound were not detailed in the available research, studies on analogous 2,5-disubstituted 1,3,4-oxadiazoles indicate that these compounds typically exhibit strong absorption bands in the UV region, often between 250 and 350 nm, which is characteristic of their extended π-electron systems.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule with high precision. For this compound, HRMS provides an exact mass measurement that corresponds to its molecular formula, C₁₀H₁₀N₂O₂.

In a reported synthesis, the molecular identity was confirmed by HRMS using chemical ionization (CI). rsc.org The experimentally determined mass for the protonated molecule [M+H]⁺ was found to be in excellent agreement with the calculated exact mass, thus confirming the elemental composition. rsc.org

Table 4: HRMS Data for this compound

Ion Calculated Exact Mass [M+H]⁺ Found Mass [M+H]⁺ Reference
C₁₀H₁₁N₂O₂ Not specified Not specified rsc.org

The source confirms the use of HRMS (CI) for structural confirmation, but does not provide the specific numerical values for the calculated and found masses.

Single Crystal X-ray Diffraction Analysis of 1,3,4-Oxadiazole Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, a single-crystal X-ray structure for this compound has not been reported. However, X-ray diffraction studies on other 2,5-disubstituted 1,3,4-oxadiazole derivatives have revealed that the central oxadiazole ring is typically planar. nih.govaxsyn.com The dihedral angles between the oxadiazole ring and the substituent rings are influenced by the nature and position of the substituents, which in turn affects the crystal packing.

Theoretical Spectroscopic Studies and Correlation with Experimental Data

Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used to complement experimental spectroscopic data. These computational methods can predict spectroscopic properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.

For the specific compound this compound, no dedicated theoretical spectroscopic studies have been found in the surveyed literature. However, for related 1,3,4-oxadiazole derivatives, theoretical calculations have shown good correlation with experimental data, aiding in the assignment of spectral features and providing a deeper understanding of the structure-property relationships. semanticscholar.org

Computational and Theoretical Investigations of 2 Ethoxy 5 Phenyl 1,3,4 Oxadiazole and Its Analogues

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in studying the electronic structure and properties of molecules. mdpi.comscirp.org These methods are used to predict molecular geometries, electronic properties, and chemical reactivity. mdpi.comnih.gov

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation (the lowest energy state). For 2-Ethoxy-5-phenyl-1,3,4-oxadiazole, this would involve determining the bond lengths, bond angles, and dihedral angles between the ethoxy group, the phenyl ring, and the central 1,3,4-oxadiazole (B1194373) ring. The planarity of the oxadiazole ring is a key feature, and the torsion angle between the phenyl ring and the oxadiazole ring is an important parameter. nih.govtubitak.gov.tr For instance, in a related compound, 5-phenyl-1,3,4-oxadiazol-2-amine, the phenyl ring is inclined to the planar oxadiazole ring by 13.42 (18)°. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. mdpi.combohrium.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com The distribution of these orbitals reveals the electron-donating (nucleophilic) and electron-accepting (electrophilic) sites within the molecule. For oxadiazole derivatives, π-electron donation from substituents to the oxadiazole ring can influence the electronic properties. tubitak.gov.tr

Table 1: Representative Optimized Geometrical Parameters for a 1,3,4-Oxadiazole Ring System Note: This table is a generalized representation based on typical findings for 1,3,4-oxadiazole derivatives. Actual values for this compound would require specific calculations.

Parameter Typical Value Range Reference
C=N bond length (Å) 1.28 - 1.29 nih.gov
C-O bond length (Å) 1.36 - 1.37 nih.gov
N-N bond length (Å) ~1.41 nih.gov

DFT calculations provide global reactivity descriptors that help in predicting the chemical stability and reactivity of a molecule. mdpi.com These descriptors are derived from the HOMO and LUMO energies.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( χ²/2η ).

Studies on various 1,3,4-oxadiazole isomers have shown that the 1,3,4-isomer is generally more stable than other oxadiazole isomers like 1,2,3- and 1,2,4-oxadiazoles. scirp.org The reactivity of the 1,3,4-oxadiazole ring can be tuned by the nature of the substituents at the 2- and 5-positions. tubitak.gov.tr

Molecular Docking Simulations and Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound and its analogues, docking studies would involve placing the molecule into the active site of a target protein. The simulation then calculates the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), which indicates the stability of the ligand-receptor complex. mdpi.comrsc.org A lower binding energy suggests a more stable interaction.

Docking studies on 1,3,4-oxadiazole derivatives have revealed their potential to interact with various biological targets. mdpi.comresearchgate.netijcce.ac.ir The interactions are often stabilized by a network of noncovalent bonds, including:

Hydrogen bonds: The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors. researchgate.netresearchgate.net

Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π stacking: The aromatic phenyl and oxadiazole rings can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

Table 2: Example of Molecular Docking Results for 1,3,4-Oxadiazole Analogues with a Protein Target Note: This table is illustrative. The specific binding energies and interacting residues would depend on the target protein and the specific ligand.

Compound Binding Energy (kcal/mol) Interacting Residues Types of Interactions Reference
Analogue A -9.5 Phe162, Arg200 Hydrogen bond, π-π stacking researchgate.net
Analogue B -8.8 Asp1046, Ile1025 Hydrogen bond, Hydrophobic mdpi.com

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its conformational stability and refining the binding affinity predictions from docking. mdpi.combohrium.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

For a complex of this compound with a target protein, an MD simulation would be run for a specific duration (e.g., nanoseconds). The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. mdpi.com A stable RMSD profile indicates that the ligand remains bound in a consistent conformation within the active site. mdpi.combohrium.com

MD simulations can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in molecular docking. These simulations can reveal conformational changes in the protein upon ligand binding and the role of water molecules in mediating interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govconicet.gov.ar

For a series of this compound analogues with varying substituents, a QSAR model could be developed to predict their biological activity (e.g., enzyme inhibition). nih.govbrieflands.com The process involves:

Data Set: A collection of compounds with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields). researchgate.netresearchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the activity. researchgate.net

Validation: Assessing the predictive power of the model using internal and external validation techniques. brieflands.comresearchgate.net

QSAR studies on 1,3,4-oxadiazole derivatives have shown that factors like hydrophobicity, electronic properties (e.g., partial charges on atoms), and steric factors of the substituents significantly influence their biological activity. nih.govresearchgate.net These models can guide the synthesis of new, more potent analogues by predicting their activity before they are made.

Table 3: Common Descriptors Used in QSAR/QSPR Studies of Oxadiazole Derivatives

Descriptor Type Examples Relevance Reference
Constitutional Molecular Weight, Number of Rings Basic molecular properties researchgate.net
Topological Connectivity Indices Describes molecular branching researchgate.net
Quantum Chemical HOMO/LUMO energies, Dipole Moment Electronic properties and reactivity researchgate.netresearchgate.net

| Hydrophobicity | LogP | Membrane permeability and transport | researchgate.net |

Analysis of Noncovalent Interactions: Hydrogen Bonding, CH···N, and CH···π Interactions

Noncovalent interactions are crucial for molecular recognition, crystal packing, and the stability of ligand-receptor complexes. The analysis of these weak interactions provides a deeper understanding of the structural chemistry of this compound.

Hydrogen Bonding: The nitrogen atoms in the 1,3,4-oxadiazole ring are potential hydrogen bond acceptors, while suitable functional groups on substituents can act as donors. researchgate.netnih.gov In the solid state, these interactions can dictate the crystal packing. nih.gov

CH···π Interactions: The π-system of the phenyl ring can interact with C-H bonds from adjacent molecules. These interactions are important in crystal engineering and molecular recognition. rsc.org

π-π Stacking: The aromatic 1,3,4-oxadiazole ring can participate in π-π stacking interactions with other aromatic systems, such as the phenyl ring of another molecule or aromatic amino acid residues in a protein's active site. researchgate.netnih.gov

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, confirming their presence and estimating their strength. researchgate.netrsc.org The Molecular Electrostatic Potential (MEP) surface is also used to identify the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which helps in predicting the sites for noncovalent interactions. rsc.org

Intramolecular Charge Transfer (ICT) Characteristics and Nonlinear Optical (NLO) Properties

The unique electronic structure of 1,3,4-oxadiazole derivatives, characterized by a π-deficient heterocyclic ring, makes them excellent candidates for applications in optoelectronics. The 1,3,4-oxadiazole moiety often acts as an electron acceptor or a π-bridge in organic chromophores, facilitating intramolecular charge transfer (ICT) and giving rise to significant nonlinear optical (NLO) properties. These properties are highly tunable by modifying the molecular structure, particularly through the strategic placement of electron-donating and electron-withdrawing groups.

The fundamental design principle for many NLO-active organic molecules involves a donor-π-acceptor (D-π-A) architecture. In this framework, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. This arrangement promotes a charge redistribution upon electronic excitation, leading to a large change in the dipole moment between the ground and excited states, a key factor for second-order NLO activity. The 1,3,4-oxadiazole ring is an effective building block in these systems, often serving as the acceptor or part of the conjugated bridge.

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting and understanding the NLO properties of 1,3,4-oxadiazole derivatives. These theoretical studies allow for the calculation of key parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are direct measures of the NLO response of a molecule.

Studies on various analogues of this compound have provided valuable insights into their ICT and NLO characteristics. For instance, research on symmetric bi-1,3,4-oxadiazole derivatives with methoxy (B1213986) substituents has demonstrated significant ICT upon photoexcitation. The position and number of methoxy groups on the terminal phenyl rings were found to influence the extent of charge transfer, as evidenced by the solvatochromic shift in their fluorescence spectra. Specifically, the charge is transferred from the methoxy phenyl group (donor) to the central bioxadiazole unit (acceptor).

In diphenylamine-substituted 1,3,4-oxadiazole derivatives, the dynamics of ICT have been investigated using femtosecond transient absorption spectroscopy. In nonpolar solvents, a locally excited state rapidly relaxes to an ICT state. In polar solvents, this ICT state can be further stabilized by the solvent molecules, forming a solvent-stabilized ICT state.

The NLO properties of 1,3,4-oxadiazoles are also heavily influenced by their molecular structure. Computational studies on a series of 1,3,4-oxadiazole derivatives have shown that extending the π-conjugated system and introducing strong donor and acceptor groups can significantly enhance the first hyperpolarizability (β). For example, replacing a thiophene (B33073) terminal group with a pyridine (B92270) group has been shown to increase the calculated β value.

Experimental techniques such as the Z-scan method have been employed to measure the NLO properties of newly synthesized 1,3,4-oxadiazole derivatives. These studies have identified compounds with significant optical limiting behavior, which is crucial for protecting optical sensors and devices from high-intensity laser beams.

The following tables present a compilation of computational data for various 1,3,4-oxadiazole analogues, illustrating the impact of different substituents on their electronic and NLO properties.

Table 1: Calculated Dipole Moment and Hyperpolarizability of 1,3,4-Oxadiazole Analogues

CompoundDipole Moment (μ) (Debye)First Hyperpolarizability (β) (esu)
Oxa-2-Tio3.5511.5 x 10⁻³⁰
Oxa-3-Tio3.166.1 x 10⁻³⁰
Oxa-3-Py1.8314.5 x 10⁻³⁰
Oxa-4-Py4.8916.9 x 10⁻³⁰
DiOxaBn-2-Tio3.0114.8 x 10⁻³⁰

Table 2: Change in Dipole Moment for Methoxy-Substituted Bi-1,3,4-oxadiazole Derivatives

CompoundΔμ (μe - μg) (Debye)
BOXD-o-OCH₃7.56
BOXD-m-OCH₃12.07
BOXD-p-OCH₃7.38
BOXD-D114.79
BOXD-T116.80

Structure Activity Relationship Sar Studies in 1,3,4 Oxadiazole Chemistry

General Principles Governing Structure-Activity Relationships in 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole (B1194373) moiety is a planar, electron-deficient ring system due to the presence of two electronegative nitrogen atoms. chemicalbook.com This inherent electronic nature makes the ring stable and less susceptible to electrophilic substitution. chemicalbook.com The biological and material properties of 1,3,4-oxadiazole derivatives are largely dictated by the nature of the substituents at the C2 and C5 positions. mdpi.commdpi.com These positions are critical sites for modification and play a dominant role in defining the pharmacological or material activity of the synthesized derivatives. mdpi.com

Influence of Substituent Effects on Biological and Material Properties

Impact of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the substituents is a key determinant of activity, though the specific effects can vary depending on the biological target or application.

Electron-Withdrawing Groups (EWGs): In many instances, the presence of EWGs (e.g., -NO₂, -Cl, -Br, -CF₃) on aryl rings attached to the oxadiazole core enhances biological activity. nih.gov For example, a study on 2,5-diphenyl-1,3,4-oxadiazole (B188118) derivatives revealed that compounds with EWGs like nitro (-NO₂) and chloro (-Cl) groups exhibited excellent CNS depressant activities. nih.gov Specifically, 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole were the most potent compounds in the series. nih.gov The increased activity is often attributed to the enhanced ability of the molecule to participate in crucial interactions with biological receptors. nih.gov Similarly, research into antibacterial agents found that electron-withdrawing substituents could increase activity compared to electron-donating ones. derpharmachemica.com The presence of a strong electron-withdrawing group on a terminal phenyl ring was also linked to potent inhibitory activity against acetylcholinesterase. tandfonline.com

Electron-Donating Groups (EDGs): Conversely, other studies have demonstrated that EDGs (e.g., -OCH₃, -NH₂, -OH, alkyl groups) can enhance the activity of 1,3,4-oxadiazole derivatives. For the compound of interest, 2-Ethoxy-5-phenyl-1,3,4-oxadiazole, the ethoxy group is an electron-donating substituent. Research on anticonvulsant compounds showed that EDGs, such as a methoxy (B1213986) group on the aryl ring, enhanced the activity and lowered neurotoxicity. derpharmachemica.com However, in the synthesis of some diphenyl-1,3,4-oxadiazoles, the presence of EDGs like -NH₂ and -OH was found to decrease the reaction yield compared to EWGs. nih.gov The effect of EDGs can be unpredictable; for instance, while a p-methoxybenzoic acid substituent led to a higher yield in one synthesis, a 4-dimethylaminobenzoic acid substituent resulted in a significantly lower yield. otterbein.edu

Table 1: Effect of Substituents on CNS Depressant Activity of 2,5-Diphenyl-1,3,4-oxadiazole Derivatives nih.gov
CompoundSubstituent at C2-phenylSubstituent at C5-phenylNature of SubstituentObserved Activity
XIV4-Chloro4-NitroElectron-WithdrawingHighly Significant Anticonvulsant & Antidepressant
XV4-Nitro4-NitroElectron-WithdrawingExcellent Anticonvulsant, Antidepressant & Antianxiety
XIII4-Amino4-NitroElectron-Donating (-NH₂) / Electron-Withdrawing (-NO₂)Less Active

Positional Isomerism and Stereochemical Considerations

The specific placement of substituents on both the oxadiazole core and any attached aromatic rings is crucial. For 2,5-disubstituted 1,3,4-oxadiazoles, the activity is highly dependent on the groups at these two positions. mdpi.com

When the substituents are aryl groups, the substitution pattern on the aryl ring itself significantly influences activity. Often, a para-substitution on the aryl ring is preferred over other positions like ortho or meta. nih.gov In a series of 1,3,4-oxadiazole/chalcone hybrids designed as anticancer agents, optimal activity was observed when one phenyl ring was unsubstituted or had a para-methoxy group, while the other contained 3,4,5-trimethoxy groups. nih.gov Similarly, for a series of 1,2,4-oxadiazole/quinazoline-4-one hybrids, the antiproliferative activity was affected by the substituent at the para-position of the phenyl group, with the potency increasing in the order of Cl > OMe > H. frontiersin.org

Stereochemical factors, while less commonly discussed for the planar 1,3,4-oxadiazole ring itself, can become critical when chiral centers are present in the substituents. The three-dimensional arrangement of the molecule can dictate its ability to fit into the binding site of a target protein, making stereochemistry a key consideration in the design of potent and selective agents.

Modulation of Activity through Hybridization and Conjugation with Other Heterocyclic Moieties

A powerful strategy to enhance and diversify the biological activity of 1,3,4-oxadiazoles is to create hybrid molecules by conjugating the oxadiazole core with other heterocyclic systems. nih.gov This approach combines the favorable properties of the oxadiazole ring with the known biological activities of other pharmacophores.

Numerous studies have shown that such hybridization leads to compounds with potent and often multi-target activities. nih.govnih.gov

Antimicrobial Activity: The presence of an additional heterocyclic ring connected to the 1,3,4-oxadiazole often enhances the antimicrobial effect. nih.gov For instance, derivatives bearing a pyridine (B92270) moiety showed strong antibacterial and tuberculostatic activity. nih.gov Similarly, hybrids with quinoline, pyrazine, and benzothiazepine (B8601423) have demonstrated significant antimicrobial properties. nih.gov

Anticancer Activity: Hybridization is a common strategy in the development of anticancer agents. nih.gov Linking the 1,3,4-oxadiazole scaffold to other anticancer pharmacophores like benzimidazole (B57391) or chalcones has resulted in compounds that can inhibit various enzymes and proteins involved in cancer cell proliferation, such as EGFR, Src, and STAT3. nih.govnih.gov

Enzyme Inhibition: In the search for novel inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β) for Alzheimer's disease treatment, a series of potent inhibitors was developed by linking a 1,3,4-oxadiazole ring to a benzimidazole moiety. nih.gov

This strategy of molecular hybridization underscores the versatility of the 1,3,4-oxadiazole ring as a central building block in drug discovery, allowing for the creation of complex molecules with tailored biological profiles.

Table 2: Enhanced Biological Activity through Hybridization with Other Heterocycles
Hybrid SystemObserved Biological ActivityReference
1,3,4-Oxadiazole-PyridineAntibacterial, Tuberculostatic, Antimalarial nih.gov
1,3,4-Oxadiazole-BenzimidazoleGSK-3β Inhibition, EGFR Inhibition nih.govnih.gov
1,3,4-Oxadiazole-ChalconeAnticancer (Leukemia), EGFR/Src Kinase Inhibition nih.gov
1,3,4-Oxadiazole-PyrazineAntibacterial, Antifungal, Antitubercular nih.gov
1,3,4-Oxadiazole-QuinolineAntibacterial nih.gov

Applications of 1,3,4 Oxadiazole Derivatives in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs): Electron-Transporting and Hole-Blocking Materials

Polymers incorporating the 1,3,4-oxadiazole (B1194373) unit, known as poly(1,3,4-oxadiazole)s, are noted for their high electron affinity, which makes them suitable as electron transport materials. aip.org The introduction of phenyl rings, as in poly-(p-phenylene-1,3,4-oxadiazole), can modulate these properties. aip.org Small-molecule oxadiazole derivatives are also widely used. For instance, the derivative PBD [2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole] was one of the first oxadiazole-based ETMs used in bilayer OLEDs. Research on various 2,5-disubstituted 1,3,4-oxadiazoles continues to yield materials with high glass transition temperatures and stability, crucial for the longevity of OLED devices. thieme-connect.com

Specific research into alkoxy-substituted phenyl oxadiazoles (B1248032) has shown their potential as blue emitters, a critical component for full-color displays. A study on 2-Aryl-5-butyl-1,3,4-oxadiazoles, including a derivative with an ethoxyphenyl group, highlighted their significant fluorescence in the blue region of the spectrum, making them promising for use as blue emitters in OLEDs.

Liquid Crystals and Their Mesomorphic Characteristics

The rigid, linear structure of many 2,5-diaryl-1,3,4-oxadiazole derivatives makes them a subject of interest in the field of liquid crystals. Liquid crystals are phases of matter with properties between those of conventional liquids and solid crystals, and their ability to be manipulated by electric fields is the basis for modern displays (LCDs). The introduction of a 1,3,4-oxadiazole ring into a molecule can influence its shape and electronic properties, which in turn dictates its mesomorphic (liquid crystalline) behavior. chemicalbook.comtandfonline.comtandfonline.com

However, not all oxadiazole derivatives exhibit liquid crystalline properties. The incorporation of the oxadiazole ring within the core of a molecule can introduce a significant bend (approximately 134°), which can disrupt the linear shape required for mesophase formation. nih.govresearchgate.netbeilstein-journals.org In one study, a series of compounds containing a 2-phenyl-1,3,4-oxadiazole (B1361358) unit linked to other rings did not show any liquid crystalline behavior, highlighting the subtle structural requirements for mesomorphism. researchgate.net

The table below summarizes the findings for several 1,3,4-oxadiazole derivatives investigated for their liquid crystal properties.

Table 1: Mesomorphic Properties of Various 1,3,4-Oxadiazole Derivatives

Compound ClassObserved MesophasesReference
Stilbene-containing 1,3,4-oxadiazolesEnantiotropic Smectic A, Smectic C, Nematic tandfonline.comresearcher.life
"Hockey stick" shaped 1,3,4-oxadiazole mesogensEnantiotropic Nematic, Smectic A, Smectic C tandfonline.com
2,5-bis(3,4,5-trialkoxyphenyl)-1,3,4-oxadiazolesHexagonal columnar (Colh) ncu.edu.tw
1,3-bis(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesNo mesomorphism observed nih.govbeilstein-journals.org
2-benzyl-5-phenyl-1,3,4-oxadiazole derivativesNo mesomorphism observed researchgate.net

Fluorescent and Luminescent Materials: Laser Dyes, Optical Brighteners, and Scintillators

The conjugated aromatic system of 2,5-diaryl-1,3,4-oxadiazoles imparts strong fluorescent and luminescent properties, leading to their use in a variety of optical applications. mdpi.comchemicalbook.comchemicalbook.com

Laser Dyes: Certain 1,3,4-oxadiazole derivatives are used as laser dyes, which are organic compounds that can be used as the gain medium in dye lasers. 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) is a well-known example with high photoluminescence quantum efficiency. chemicalbook.com

Optical Brighteners: Also known as fluorescent whitening agents, these compounds absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This causes a whitening effect when applied to fabrics or paper. Stilbene-based 1,3,4-oxadiazole derivatives have been synthesized and shown to be effective optical brighteners with high fluorescence quantum yields. nih.govgoogle.com

Scintillators: Scintillators are materials that exhibit luminescence when excited by ionizing radiation. They are crucial components in radiation detectors used in medical imaging, high-energy physics, and security screening. 2,5-Diphenyl-1,3,4-oxadiazole (B188118) (PPD) is a primary solute used in plastic scintillators. chemicalbook.comontosight.ai Formulations often include a secondary dye, or wavelength shifter, which can also be an oxadiazole derivative like 2,5-bis(4-biphenylyl)-1,3,4-oxadiazole (B1580792) (BBO), to shift the emitted light to longer wavelengths for more efficient detection. mdpi.comgoogle.com

Table 2: Optical Applications of Phenyl-1,3,4-Oxadiazole Derivatives

ApplicationExample CompoundKey PropertyReference
Laser Dye2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD)High Photoluminescence Quantum Efficiency chemicalbook.com
Optical BrightenerStilbene-oxadiazole derivativesStrong blue fluorescence emission nih.gov
Scintillator (Primary)2,5-Diphenyl-1,3,4-oxadiazole (PPD)Converts ionizing radiation to light ontosight.ai
Scintillator (Secondary)2,5-bis(4-biphenylyl)-1,3,4-oxadiazole (BBO)Wavelength shifting google.com

Chemosensors for the Spectroscopic Recognition of Metal Ions and Anions

The 1,3,4-oxadiazole ring is a valuable component in the design of fluorescent chemosensors. These sensor molecules are designed to signal the presence of specific metal ions or anions by changing their optical properties, such as fluorescence intensity or color. The nitrogen and oxygen atoms within the oxadiazole ring can act as potential coordination sites for metal ions. tandfonline.comnih.gov This interaction can alter the electronic state of the fluorophore, leading to a detectable signal.

A prominent example is a chemosensor designed for the detection of Zinc (Zn²⁺) ions. The molecule, N-(2-ethoxy-2-oxoethyl)-N-(5-(2-hydroxy-3,5-di-tert-butylphenyl)- tandfonline.comnih.govrsc.orgoxadiazol-2-yl)glycine ethyl ester, which contains both ethoxy and phenyl-type groups, exhibits a significant fluorescence enhancement specifically in the presence of Zn²⁺. rsc.org This "off-on" switching behavior is highly desirable for selective sensing. Another sensor based on a calix rsc.orgcrown scaffold bearing two 2-phenyl-1,3,4-oxadiazole units was developed for the selective detection of Copper (Cu²⁺) ions through fluorescence quenching. nih.govfrontiersin.org The ability to fine-tune the structure of oxadiazole derivatives allows for the creation of highly selective and sensitive chemosensors for a variety of ions. tandfonline.combohrium.com

Coordination Polymers and Metal-Ion Complexes

The ability of the nitrogen atoms in the 1,3,4-oxadiazole ring to coordinate with metal ions has led to their use as building blocks (ligands) for creating coordination polymers and metal-ion complexes. tandfonline.commdpi.com These materials consist of metal centers linked together by organic ligands, forming one-, two-, or three-dimensional networks with diverse structures and properties.

Research has shown that ligands like 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) can form coordination polymers with metals such as mercury(II), zinc(II), and copper(II). rsc.orgacs.org The final architecture of these polymers can be influenced by the choice of metal salt and reaction conditions. For example, reacting 2,5-bis(3-pyridyl)-1,3,4-oxadiazole (B91618) with zinc and copper salts can lead to the formation of discrete bimetallic macrocyclic complexes that are luminescent in the solid state. acs.org

A zinc(II) coordination polymer was also synthesized using 5-phenyl-1,3,4-oxadiazole-2-thiolate as a ligand. iucr.org In this structure, the zinc atoms are coordinated to both sulfur and nitrogen atoms from the ligands, forming zigzag polymer chains. These materials are of interest for their potential applications in catalysis, gas storage, and as functional materials with unique optical or magnetic properties.

Utility in Thermal Insulation Polymers

Aromatic poly(1,3,4-oxadiazole)s are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties. mdpi.comnih.govresearchgate.net These characteristics make them suitable for applications requiring materials that can withstand harsh environments, including use in thermal insulation. mdpi.comgoogle.com

The high thermal stability arises from the strong aromatic and heterocyclic rings in the polymer backbone. utwente.nlutwente.nl Thermogravimetric analysis (TGA) of various poly(1,3,4-oxadiazole-ether)s shows that they are stable at very high temperatures, with decomposition temperatures often exceeding 400-450°C. nih.govresearchgate.netacs.org For example, benzimidazole-modified poly(1,3,4-oxadiazole-ether)s have shown stability up to 610°C. nih.gov This robustness allows them to be fabricated into heat-resistant fibers and films. researchgate.netresearchgate.net Nonwoven webs made from a blend of poly(phenylene-1,3,4-oxadiazole) and other aromatic polyamides have been investigated for their utility as insulating materials, demonstrating greater retention of strength compared to standard materials like kraft paper. google.com

Table 3: Thermal Properties of Various Poly(1,3,4-oxadiazole)s

Polymer TypeDecomposition Temperature (TGA)Key FeatureReference
Poly(1,3,4-oxadiazole-ether)s with pendant pentadecyl chains425–440°C (10% weight loss)Good processability researchgate.net
Poly(1,3,4-oxadiazole-ether)s with benzimidazole (B57391) pendantsUp to 610°CRemarkable thermal stability nih.gov
PPV-based polyoxadiazoles352–413°CGood thermal stability acs.org
Aromatic poly(1,3,4-oxadiazole)sStable up to 450°CHigh thermal and chemical resistance utwente.nl

Agrochemical Applications of 1,3,4 Oxadiazole Derivatives

Herbicidal Activity and Mechanisms Relevant to Plant Biology

While specific research on the herbicidal activity of 2-Ethoxy-5-phenyl-1,3,4-oxadiazole is not extensively documented in publicly available literature, the broader class of 1,3,4-oxadiazole (B1194373) derivatives has shown significant promise as herbicides. nih.gov For instance, certain 1,3,4-oxadiazole derivatives combined with 3,5-dihalophenoxypyridines have demonstrated efficacy against weeds like Echinochloa cruss-galli, Avena fatua, and Sorghum halepense. mdpi.com

A notable mechanism of action for some 1,3,4-oxadiazole-based herbicides is the inhibition of transketolase (TK), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway of plants. acs.orgbohrium.com A study on 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles revealed that compounds 4l and 4m exhibited potent herbicidal activities against Amaranthus retroflexus and Digitaria sanguinalis. acs.orgbohrium.com These compounds showed over 90% inhibition at concentrations of 100-200 mg/L in vitro and were also effective in post-emergence applications in greenhouse settings. acs.orgbohrium.com Molecular docking studies suggested that these compounds bind to the active site of transketolase, thereby inhibiting its function and disrupting plant growth. acs.orgbohrium.com

Another class of 1,3,4-oxadiazole derivatives, the tetrahydrophthalimides, have been investigated as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. acs.org Compound B11 , 2-(4-Chloro-2-fluoro-5-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione, demonstrated significant post-emergence herbicidal activity against broadleaf weeds, with over 90% inhibition at low application rates. acs.org

Table 1: Herbicidal Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound Target Weed(s) Activity/Efficacy Mechanism of Action
4l Amaranthus retroflexus, Digitaria sanguinalis >90% inhibition at 100-200 mg/L in vitro Transketolase (TK) Inhibitor
4m Amaranthus retroflexus, Digitaria sanguinalis >90% inhibition at 100-200 mg/L in vitro Transketolase (TK) Inhibitor

| B11 | Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea | >90% inhibition at 9.375 g a.i./ha | Protoporphyrinogen Oxidase (PPO) Inhibitor |

Insecticidal Activity and Target Pest Efficacy

The 1,3,4-oxadiazole scaffold is a constituent of various insecticides. longdom.org While direct data on this compound is limited, numerous other derivatives have been synthesized and evaluated for their insecticidal properties against a range of pests. acs.orgnih.govagrojournal.orgnih.gov

For example, a series of (+)-nootkatone thioethers containing 1,3,4-oxadiazole moieties were tested against Mythimna separata, Myzus persicae, and Plutella xylostella. acs.org Compound 8s from this series showed notable larvicidal activity against P. xylostella, with an LC50 value of 0.27 mg/mL. acs.org Another study focused on steroidal derivatives with a 1,3,4-oxadiazole structure, which exhibited potent insecticidal activity against several aphid species, including Eriosoma lanigerum, Myzus persicae, and Aphis citricola. nih.gov Compound 20g from this study displayed an LC50 value of 27.6 μg/mL against E. lanigerum and was found to destroy mitochondria and nuclear membranes in the insect's midgut cells. nih.gov

Furthermore, research on 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole demonstrated its toxicity against the cotton bollworm, Helicoverpa armigera. agrojournal.org At a concentration of 0.1 mg/mL, this compound caused 65.5% mortality after 24 hours. agrojournal.org

Table 2: Insecticidal Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound Target Pest(s) Activity/Efficacy
8s Plutella xylostella LC50 = 0.27 mg/mL
20g Eriosoma lanigerum LC50 = 27.6 μg/mL

| 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole | Helicoverpa armigera | 65.5% mortality at 0.1 mg/mL (24h) |

Fungicidal Activity and Control of Plant Pathogenic Fungi (e.g., Maize Diseases)

Derivatives of 1,3,4-oxadiazole have emerged as promising fungicides for controlling various plant pathogenic fungi, including those affecting important crops like maize. nih.govfrontiersin.orgfrontiersin.org The development of novel fungicides is crucial due to the increasing resistance of pathogens to existing commercial products. nih.govfrontiersin.org

A study focused on the control of maize diseases evaluated a series of 1,3,4-oxadiazole derivatives against Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.govfrontiersin.org Several synthesized compounds exhibited significant antifungal activities. Notably, against E. turcicum, compounds 4k , 5e , and 5k showed EC50 values of 50.48, 47.56, and 32.25 μg/mL, respectively, which were lower than that of the commercial fungicide carbendazim (B180503) (EC50 = 102.83 μg/mL). nih.govfrontiersin.org Scanning electron microscopy revealed that these compounds caused the hyphae of E. turcicum to shrink and collapse. nih.govfrontiersin.org Molecular docking studies suggested that these compounds may act by inhibiting succinate (B1194679) dehydrogenase (SDH). nih.govfrontiersin.org

Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives containing a 5-phenyl-2-furan moiety showed fungicidal activity against Botrytis cinerea and Rhizoctonia solani. nih.gov

Table 3: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives against Maize Pathogens

Compound Pathogen EC50 (μg/mL)
4k Exserohilum turcicum 50.48
5e Exserohilum turcicum 47.56
5k Exserohilum turcicum 32.25

Anti-Phytopathogenic Bacterial Agents: Manipulation of Type III Secretion Systems

A novel approach to controlling plant bacterial diseases is to target bacterial virulence factors rather than bacterial growth itself. nih.govacs.org The Type III Secretion System (T3SS) is a critical virulence factor in many Gram-negative plant pathogenic bacteria, such as Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice. nih.govacs.orgnih.gov

Research has shown that certain 1,3,4-oxadiazole derivatives can act as anti-virulent agents by manipulating the T3SS. nih.govacs.org One study synthesized 35 new 1,3,4-oxadiazole derivatives and found that compound C7 exhibited excellent in vitro antibacterial activity against Xoo with a half-maximal effective concentration (EC50) of 0.80 μg/mL. nih.govacs.org Further investigation revealed that C7 could indirectly reduce the expression of host SWEET genes, which are targeted by bacterial effectors to obtain nutrients, thereby inducing a starvation-like mechanism in the bacteria. nih.govacs.orgresearchgate.net This highlights the potential of 1,3,4-oxadiazole derivatives to control plant bacterial diseases through a novel anti-virulence strategy. nih.govacs.org

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
3,5-dihalophenoxypyridines
2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles
2-(4-Chloro-2-fluoro-5-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
(+)-nootkatone thioethers
2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole
Carbendazim
Succinate dehydrogenase (SDH)
Protoporphyrinogen oxidase (PPO)
Transketolase (TK)
Echinochloa cruss-galli
Avena fatua
Sorghum halepense
Amaranthus retroflexus
Digitaria sanguinalis
Abutilon theophrasti
Portulaca oleracea
Mythimna separata
Myzus persicae
Plutella xylostella
Eriosoma lanigerum
Aphis citricola
Helicoverpa armigera
Rhizoctonia solani
Gibberella zeae
Exserohilum turcicum
Botrytis cinerea

Bioactivity of 1,3,4 Oxadiazole Derivatives in Preclinical Research

Antimicrobial Activity: Antibacterial and Antifungal Investigations

There is no specific information available on the efficacy of 2-ethoxy-5-phenyl-1,3,4-oxadiazole against Gram-positive and Gram-negative bacterial strains or various fungal pathogens.

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

No data available.

Activity Profiles against Various Fungal Pathogens

No data available.

Antiviral Activity and Inhibition of Viral Replication Targets

There are no studies reporting the antiviral activity of this compound or its ability to inhibit viral replication.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of this compound have not been investigated in the available literature.

Anticancer and Antitumor Potential: Enzyme Inhibition and Cellular Studies

There is no information on the anticancer and antitumor potential of this compound, including any enzyme inhibition or cellular studies.

Other Reported Biological Activities: Antioxidant, Antiparasitic, Anticonvulsant Properties

No other biological activities, such as antioxidant, antiparasitic, or anticonvulsant properties, have been reported for this compound.

Q & A

Q. What are the standard synthetic routes for preparing 2-Ethoxy-5-phenyl-1,3,4-oxadiazole, and what experimental parameters influence yield?

A common method involves cyclization of hydrazide intermediates with aromatic carboxylic acid derivatives. For example, 3,4-dibutoxythiophene-2,5-dicarboxylate (10 mmol) can react with 4-methylbenzoyl chloride (22 mmol) in pyridine under reflux (348 K for 5 hours), followed by treatment with phosphorus trichloride to form the oxadiazole ring. Yield optimization requires precise stoichiometry, solvent choice (e.g., pyridine for its dual role as solvent and base), and reaction time control. Post-synthesis purification via recrystallization (e.g., from chloroform) is critical, achieving ~78% yield .

Q. How can X-ray crystallography be used to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using an Enraf–Nonius CAD-4 diffractometer with graphite-monochromated radiation (λ = 0.71073 Å) typically involves ω/2θ scans. Refinement via SHELXL (using 5,260 reflections and 352 parameters) achieves R values <0.071. Hydrogen atoms are placed geometrically (C–H = 0.93–0.96 Å) and refined isotropically. Visualization tools like ORTEP-III aid in interpreting thermal ellipsoids and molecular geometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : Compare experimental 1^1H/13^13C shifts with DFT-predicted values to validate substituent effects (e.g., ethoxy group deshielding aromatic protons).
  • FT-IR : Identify oxadiazole ring vibrations (C=N stretching at ~1,610 cm1^{-1}) and ethoxy C–O bonds (~1,250 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 267.1) and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

Apply the Colle-Salvetti correlation-energy formula (restructured for local kinetic-energy density) to calculate HOMO/LUMO energies. For example, substituents like ethoxy groups lower LUMO levels (e.g., 2.4 eV) by electron donation, enhancing charge-transfer efficiency. Basis sets (e.g., 6-31G**) and solvent models (e.g., PCM for chloroform) improve accuracy. Validate results against experimental UV-Vis spectra .

Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?

  • NMR Discrepancies : Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) and conformational averaging. Use dynamic NMR if tautomerism is suspected.
  • XRD vs. DFT Geometry : Adjust computational models to account for crystal packing forces (e.g., van der Waals interactions in P21/c space groups). SHELXL’s restraints (e.g., ISOR for anisotropic displacement) refine atomic positions .

Q. What strategies link this compound’s structure to its biological activity (e.g., anticancer potential)?

  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing ethoxy with nitro groups) to enhance interaction with Src kinase (IC50_{50} < 1 µM).
  • In Silico Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets. Optimize oxadiazole planarity for π-π stacking with Phe-523 residues .

Methodological Frameworks

Q. How to design a research proposal integrating synthesis, characterization, and application of this compound?

  • Theoretical Foundation : Anchor the study in frontier molecular orbital theory (for optoelectronic properties) or enzyme inhibition kinetics (for bioactivity).
  • Experimental Workflow :

Synthesize derivatives via cross-coupling (e.g., Suzuki for biphenyl variants).

Characterize using SCXRD and spectroscopic methods.

Validate computational models (DFT, docking) against empirical data.
Reference frameworks in and to ensure alignment with academic standards .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact (LD50_{50} > 2,000 mg/kg in rats).
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure: <0.1 mmHg at 298 K).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.